An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-nitro-3-hydroxyindoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-nitro-3-hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-Bromo-5-nitro-3-hydroxyindoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a substituted indoline core, a bromine atom, a nitro group, and a hydroxyl group, confer a distinct set of physicochemical properties that are critical to its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 7-Bromo-5-nitro-3-hydroxyindoline, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Significance of Substituted Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of substituents on the indoline ring allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. 7-Bromo-5-nitro-3-hydroxyindoline represents a compelling example of such a tailored molecule, with potential applications as an intermediate in the synthesis of novel therapeutics, particularly in the areas of oncology and kinase inhibition.[1][2] Understanding its fundamental physicochemical characteristics is paramount for its successful application in drug development.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. The arrangement of atoms and functional groups in 7-Bromo-5-nitro-3-hydroxyindoline governs its polarity, molecular weight, and potential for intermolecular interactions.
Figure 1: Chemical structure of 7-Bromo-5-nitro-3-hydroxyindoline.
Table 1: Core Physicochemical Properties of 7-Bromo-5-nitro-3-hydroxyindoline
| Property | Value | Source/Method |
| CAS Number | 1707572-77-7 | AiFChem[3] |
| Molecular Formula | C₈H₇BrN₂O₃ | AiFChem[3] |
| Molecular Weight | 259.06 g/mol | AiFChem[3] |
| IUPAC Name | 7-bromo-5-nitroindolin-3-ol | AiFChem[3] |
| Appearance | Predicted to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-200 °C. | Prediction based on related structures.[4] |
| Boiling Point | Not applicable. Likely to decompose at high temperatures. | Chemical intuition. |
| pKa | Not experimentally determined. Predicted acidic pKa for the hydroxyl group and a basic pKa for the indoline nitrogen. | Prediction based on functional groups. |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on its structure, a qualitative solubility profile for 7-Bromo-5-nitro-3-hydroxyindoline can be predicted. The presence of the polar hydroxyl and nitro groups suggests potential solubility in polar organic solvents, while the aromatic and aliphatic portions of the indoline ring may confer some solubility in less polar environments.
Predicted Solubility:
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High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
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Moderate Solubility: Alcohols such as methanol and ethanol.
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Low Solubility: Non-polar solvents like hexanes and toluene.
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Slightly Soluble to Insoluble: Water. The presence of the polar functional groups may not be sufficient to overcome the hydrophobicity of the core structure.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following equilibrium solubility method is recommended.
Figure 2: Workflow for experimental solubility determination.
Step-by-Step Methodology:
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Preparation: Accurately weigh an excess amount of 7-Bromo-5-nitro-3-hydroxyindoline into a series of vials. Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The solubility is then calculated based on the measured concentration.
Acidity and Basicity: The pKa Value
The acid dissociation constant (pKa) is a crucial parameter that describes the ionization state of a molecule at a given pH. 7-Bromo-5-nitro-3-hydroxyindoline possesses both an acidic proton (on the hydroxyl group) and a basic site (the lone pair of electrons on the indoline nitrogen).
-
Acidic pKa: The hydroxyl group at the 3-position is expected to have a pKa in the range of 10-12, similar to other secondary alcohols.
-
Basic pKa: The indoline nitrogen is a secondary amine and is expected to have a pKa in the range of 3-5. The electron-withdrawing effects of the nitro and bromo substituents on the aromatic ring will decrease the basicity of this nitrogen compared to unsubstituted indoline.
Experimental Protocol for pKa Determination
Potentiometric titration is a reliable method for determining the pKa of a compound.
Figure 3: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of 7-Bromo-5-nitro-3-hydroxyindoline in a suitable co-solvent system (e.g., a mixture of methanol and water) to ensure solubility throughout the titration.
-
Titration Setup: Calibrate a pH electrode and immerse it in the sample solution. Use an automated titrator to add small, precise increments of a standardized titrant (e.g., 0.1 M HCl to determine the basic pKa, and 0.1 M NaOH to determine the acidic pKa).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of a compound. The following sections outline the expected spectral features for 7-Bromo-5-nitro-3-hydroxyindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two singlets or doublets in the range of 7.5-8.5 ppm, corresponding to the protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo and nitro groups.
-
CH-OH Proton: A doublet or multiplet around 5.0-6.0 ppm, coupled to the adjacent CH₂ protons.
-
Indoline CH₂ Protons: Two multiplets in the range of 3.0-4.0 ppm.
-
NH Proton: A broad singlet around 5.0-7.0 ppm.
-
OH Proton: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.
Predicted ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Six signals in the range of 110-150 ppm. The carbons attached to the bromine and nitro groups will be significantly shifted.
-
CH-OH Carbon: A signal around 60-75 ppm.
-
Indoline CH₂ Carbon: A signal around 40-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions (KBr pellet):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.
-
NO₂ Stretch: Strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C=C Aromatic Stretch: Bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: A band around 1250-1350 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 259.9764 (for the most abundant isotopes).
-
Isotope Pattern: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Reactivity
A plausible synthetic route to 7-Bromo-5-nitro-3-hydroxyindoline would involve the nitration and bromination of an appropriate indoline precursor, followed by hydroxylation at the 3-position. The reactivity of the molecule will be influenced by its functional groups. The aromatic ring is activated towards nucleophilic substitution due to the presence of the nitro group. The hydroxyl group can be a site for esterification or etherification, and the indoline nitrogen can undergo N-alkylation or N-acylation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
7-Bromo-5-nitro-3-hydroxyindoline is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its key physicochemical properties, both known and predicted. The inclusion of detailed experimental protocols for the determination of these properties aims to empower researchers to fully characterize this and similar molecules. A thorough understanding of these fundamental characteristics is essential for the rational design and development of new therapeutic agents based on the indoline scaffold.
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